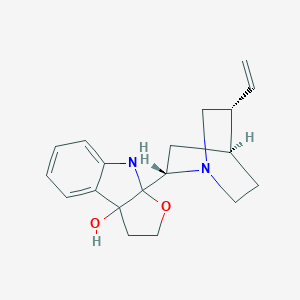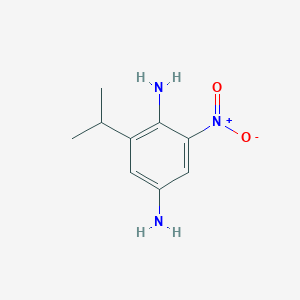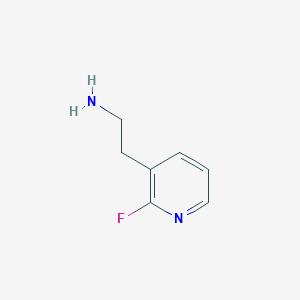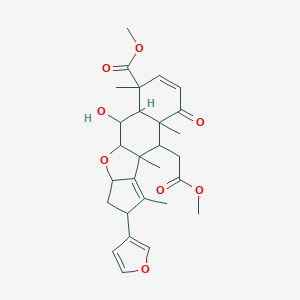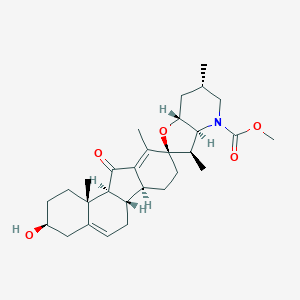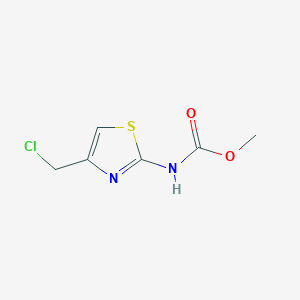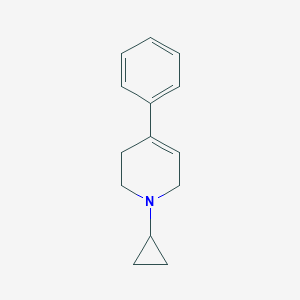
1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (CPTP) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. CPTP is a tetrahydropyridine derivative that has a cyclopropyl group and a phenyl group attached to it. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine acts as a dopamine receptor antagonist, specifically targeting the D1 and D2 receptors. The compound binds to these receptors and blocks the action of dopamine, which can have various effects on physiological processes. 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has also been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception and memory.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has been shown to have various biochemical and physiological effects. The compound has been shown to decrease dopamine release in the brain, which can lead to a decrease in locomotion and stereotypy in animals. 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has also been shown to have anxiolytic and antidepressant effects in animal models. The compound has been shown to increase the activity of certain enzymes in the brain, such as monoamine oxidase and acetylcholinesterase.
实验室实验的优点和局限性
One advantage of using 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine in lab experiments is that it is a selective dopamine receptor antagonist, which allows researchers to study the effects of dopamine on various physiological processes. However, one limitation of using 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine is that it has a short half-life, which can make it difficult to study its effects over a longer period of time. Additionally, the compound has a low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. One area of research is to study the effects of 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine on various neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is to study the effects of 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine on the immune system, as the compound has been shown to have immunomodulatory effects. Additionally, researchers could study the effects of 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
合成方法
1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine can be synthesized using various methods, but the most common method is the Pictet-Spengler reaction. In this reaction, a phenylalanine derivative is condensed with formaldehyde to form an intermediate compound, which is then cyclized to form 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. Other methods of synthesis include the use of benzaldehyde and pyridine, and the use of a palladium-catalyzed reaction.
科学研究应用
1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has been used in scientific research to study the effects of dopamine receptor antagonists. The compound has been shown to bind to dopamine receptors in the brain, which can help researchers understand the role of dopamine in various physiological processes. 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has also been used to study the effects of dopamine receptor antagonists on animal behavior, such as locomotion and stereotypy.
属性
CAS 编号 |
142798-22-9 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC 名称 |
1-cyclopropyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H17N/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14/h1-5,8,14H,6-7,9-11H2 |
InChI 键 |
MKRFCRDQIWFSRP-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCC(=CC2)C3=CC=CC=C3 |
规范 SMILES |
C1CC1N2CCC(=CC2)C3=CC=CC=C3 |
其他 CAS 编号 |
142798-22-9 |
同义词 |
1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride CPh-THpy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



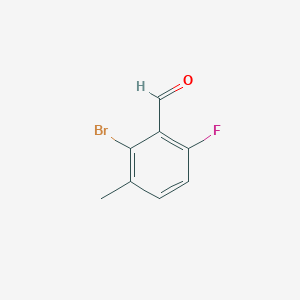

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
